molecular formula C15H16O B13581985 2-(Biphenyl-2-yl)propan-2-ol CAS No. 4635-81-8

2-(Biphenyl-2-yl)propan-2-ol

Cat. No.: B13581985
CAS No.: 4635-81-8
M. Wt: 212.29 g/mol
InChI Key: KHCFMICYKFJTND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Phenylphenyl)propan-2-ol, also known as 2-phenyl-2-propanol, is a chemical compound that belongs to the alcohol group. It is a derivative of cumene and is characterized by its white to pale-yellow, odorless solid form. This compound is practically insoluble in water but soluble in ethanol and benzene .

Preparation Methods

2-(2-Phenylphenyl)propan-2-ol can be synthesized through the Grignard reaction. This involves the reaction between phenylmagnesium bromide and acetone. The reaction typically takes place in an anhydrous ether solvent to prevent the Grignard reagent from reacting with water . The industrial production methods for this compound are similar, involving large-scale Grignard reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-Phenylphenyl)propan-2-ol undergoes several types of chemical reactions:

Scientific Research Applications

2-(2-Phenylphenyl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Phenylphenyl)propan-2-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to act as a solvent, reactant, or intermediate in biochemical pathways .

Comparison with Similar Compounds

2-(2-Phenylphenyl)propan-2-ol can be compared with other similar compounds such as:

Properties

CAS No.

4635-81-8

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

2-(2-phenylphenyl)propan-2-ol

InChI

InChI=1S/C15H16O/c1-15(2,16)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11,16H,1-2H3

InChI Key

KHCFMICYKFJTND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.